molecular formula C13H16ClNO2 B1493200 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2098004-85-2

3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1493200
CAS RN: 2098004-85-2
M. Wt: 253.72 g/mol
InChI Key: HRTNGWAXLZBJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Anti-inflammatory Potential

Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which is structurally similar to the compound of interest, have been synthesized and tested for anti-inflammatory activity. These compounds, with small lipophilic groups such as methoxyl, methyl, or chloro, and a butan-2-one side chain, exhibited significant anti-inflammatory effects (Goudie et al., 1978).

Synthesis of Substituted Indoles

2-Chloro-1-methoxymethylindole-3-carboxaldehyde, closely related to the target compound, has been used as a substrate for various nitrogen nucleophiles to create 2-substituted indoles. These substituted indoles have potential applications in pharmaceutical synthesis, specifically for compounds like the bicyclic octapeptide moroidin (Comber & Moody, 1992).

Colorimetric Detection of Mercury Ions

A novel colorimetric probe in the spirooxazine class, 6'-(indolin-1-yl)-1-(4-methoxybenzyl)-3,3-dimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine], has been synthesized. It demonstrated high selectivity and sensitivity for detecting CH3Hg+ over other cations, including Hg2+, showcasing the potential of indolin-1-yl compounds in environmental monitoring applications (Pattaweepaiboon et al., 2020).

Adrenolytic Activity

The synthesis of compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, which bear resemblance to the queried compound, has been described for their potential adrenolytic activity. These compounds have been tested for various biological activities, including antiarrhythmic and hypotensive effects (Groszek et al., 2010).

Synthesis of Polyheterocyclic Systems

The use of isatins and related compounds in multicomponent reactions has led to the construction of unique polyheterocyclic systems, which have diverse applications in the field of organic synthesis and medicinal chemistry (Cao et al., 2019).

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo hydrolysis. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, the compound may exhibit cytotoxic effects at higher concentrations, impacting cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases, resulting in the downregulation of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to degradation or the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response.

Metabolic Pathways

This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be affected by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Its activity can also be modulated by interactions with other biomolecules within these compartments.

properties

IUPAC Name

3-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTNGWAXLZBJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(CCN2C(=O)CCCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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